4-(4-(Trifluoromethyl)phenoxy)piperidine
Overview
Description
“4-(4-(Trifluoromethyl)phenoxy)piperidine” is a chemical compound used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1. It has a molecular formula of C12H14F3NO2.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, detailed synthesis procedures are not readily available in the search results. However, it’s known that the compound is used in the preparation of substituted aminoquinolones1.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H22. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving “4-(4-(Trifluoromethyl)phenoxy)piperidine” are not readily available in the search results. However, it’s known that the compound plays a role in the synthesis of substituted aminoquinolones1.Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.242. It’s a solid at room temperature and should be stored in a refrigerator1. The compound has a purity of 95%1.Scientific Research Applications
Protoporphyrinogen IX Oxidase Inhibitors
Trifluoromethyl-substituted compounds, including those related to 4-(4-(Trifluoromethyl)phenoxy)piperidine, have been investigated for their role as protoporphyrinogen IX oxidase inhibitors. These compounds demonstrate structural similarities in their dihedral angles and atomic distances, contributing to their functional properties in biological systems. The crystal structures of these molecules reveal interactions that could be critical for designing new inhibitors with specific properties (Li et al., 2005).
Tuberculosis Drug Research
A study on the synthesis, isolation, and spectral characterization of substances related to multidrug-resistant tuberculosis (MDR-TB) treatment identified intermediates that included 4-(4-(Trifluoromethyl)phenoxy)piperidine derivatives. These findings are significant for developing high-performance liquid chromatography methods to detect trace-level related substances in drug compounds, offering a new avenue for TB drug enhancement and safety (Jayachandra et al., 2018).
Synthesis of Piperidine Alkaloids Analogues
Research on the synthesis of trifluoro-substituted analogues of piperidine alkaloids highlights the versatility of trifluoromethyl groups in modifying biological activity. These analogues, derived from 4-piperidones, show potential for creating new compounds with varied biological activities, expanding the utility of such structures in medicinal chemistry (Bariau et al., 2006).
Anti-Tuberculosis Activity
A study focused on discovering new compounds with anti-tuberculosis activity identified piperidinol analogs, including derivatives with the trifluoromethyl phenoxy group. These compounds showed promising anti-TB activity, underscoring the potential of 4-(4-(Trifluoromethyl)phenoxy)piperidine structures in contributing to tuberculosis treatment strategies (Sun et al., 2009).
Neuroleptic Agents Synthesis
The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a piperidine or piperazine moiety linked to a 4,4-bis(p-fluorophenyl)butyl group, illustrates the application of 4-(4-(Trifluoromethyl)phenoxy)piperidine derivatives in creating compounds with significant pharmacological activities. This research provides a pathway for developing new drugs within this class, showcasing the chemical flexibility and potential therapeutic value of the trifluoromethyl group (Botteghi et al., 2001).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with acute toxicity when ingested (Hazard Statements H302). It can also cause skin irritation and serious eye irritation. Inhalation can lead to specific target organ toxicity, affecting the respiratory system3.
Future Directions
The future directions for this compound are not explicitly stated in the search results. However, given its use in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1, it’s likely that future research will continue to explore its potential applications in this area.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEDCGWRROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenoxy)piperidine |
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